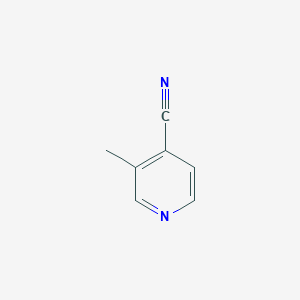










|
REACTION_CXSMILES
|
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[CH:2]=1.C(I)C.[C-:12]#[N:13].[Na+]>ClCCl.O>[CH3:7][C:3]1[CH:2]=[N:1][CH:6]=[CH:5][C:4]=1[C:12]#[N:13] |f:2.3|
|


|
Name
|
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+]1(=CC(=CC=C1)C)[O-]
|
|
Name
|
|
|
Quantity
|
132 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[Na+]
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to give a white solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 50° C
|
|
Type
|
CUSTOM
|
|
Details
|
the internal temperature below 60° C.
|
|
Type
|
STIRRING
|
|
Details
|
the resulting dark brown solution was stirred at 55° C. for a further 1 hour
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with diethyl ether (3×600 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography on silica gel eluting with a solvent gradient of n-pentane:dichloromethane (40:60 to 0:100)
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C#N)C=CN=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 30.5 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 46.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |